molecular formula C17H23N5O2S2 B605055 A66 CAS No. 1166227-08-2

A66

カタログ番号: B605055
CAS番号: 1166227-08-2
分子量: 393.5 g/mol
InChIキー: HBPXWEPKNBHKAX-NSHDSACASA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

A66 is a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K), with preferential activity against the p110α isoform (PI3Kα). It is widely used in preclinical studies to investigate PI3Kα-dependent signaling pathways, particularly in cancer metabolism, insulin receptor signaling, and YAP/TAZ transcriptional regulation . This compound exhibits high specificity for PI3Kα, with a 224- to 390-fold selectivity over the p110β isoform (PI3Kβ) in enzymatic assays, making it a critical tool for dissecting isoform-specific PI3K functions .

準備方法

合成経路と反応条件

A66の合成には、市販の出発物質から始まる複数のステップが含まれます。主なステップには、ビチアゾールコアの形成と、それに続くピロリジンとカルボキサミド基を導入するための官能基化が含まれます。 反応条件は通常、高収率と高純度を確保するために、有機溶媒、触媒、特定の温度制御の使用を伴います .

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模です。プロセスは、効率性とコスト効率のために最適化されており、反応パラメータを制御するために、連続フロー反応器と自動システムが頻繁に採用されています。 精製は、結晶化、クロマトグラフィー、再結晶化などの技術を使用して、高純度の化合物を得ます .

化学反応解析

反応の種類

This compoundは、次のものを含むさまざまな化学反応を起こします。

一般的な試薬と条件

形成される主な生成物

これらの反応から形成される主な生成物には、官能基が修飾されたthis compoundのさまざまなアナログが含まれます。 これらのアナログは、構造活性相関を理解し、より強力な阻害剤を開発するために、しばしば研究されています .

科学研究への応用

This compoundは、p110α阻害剤としての特異性と効力のために、科学研究で広く使用されています。いくつかの重要な用途には、次のものがあります。

化学反応の分析

Types of Reactions

A66 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various analogs of this compound with modified functional groups. These analogs are often studied to understand the structure-activity relationship and to develop more potent inhibitors .

科学的研究の応用

Biological Applications

Biocontrol Potential
A66 has been studied for its biocontrol potential against plant pathogens. Research involving the T-A66 strain of Trichoderma harzianum demonstrated its effectiveness in promoting growth and disease resistance in bitter gourd seedlings against Fusarium oxysporum. The study reported a biocontrol efficiency of 90.32% after 15 days of pathogen inoculation, attributed to mechanisms such as the induction of hydrogen peroxide bursts and increased antioxidant enzyme activities .

Table 1: Biocontrol Efficacy of this compound in Bitter Gourd

TreatmentBiocontrol Efficiency (%)Mechanism of Action
T-A66 Treatment90.32Induction of H2O2, callose deposition
Control (No Treatment)0No significant response

Medical Applications

Rhinovirus this compound and Myocarditis
this compound, identified as a strain of human rhinovirus, has been linked to severe medical conditions such as fulminant myocarditis. A case study documented an 8-year-old patient with cardiogenic shock due to HRV-A66 infection, highlighting the strain's potential severity in clinical settings. The identification of this strain through advanced sequencing techniques underscores its relevance as a pathogen .

Table 2: Case Study Summary of HRV-A66 Infection

Patient AgeConditionSymptomsDiagnosis Method
8 yearsFulminant MyocarditisCardiac dysfunctionMetagenomic sequencing

Environmental Applications

Inhibition of Necroptosis
Research indicates that this compound can inhibit tumor necrosis factor-induced necroptosis, suggesting its potential application in cancer therapy. In vitro studies have shown that this compound significantly reduces the expression of pro-inflammatory genes such as Ido1 and Tgfb1, indicating its role in modulating inflammatory responses .

Table 3: Effects of this compound on Gene Expression

Treatment ConcentrationGene Expression Change
100 nMDecreased Ido1 and Tgfb1

作用機序

A66は、PI3Kのp110αサブユニットを選択的に阻害することによって、その効果を発揮します。この阻害は、プロテインキナーゼB(Akt)のリン酸化や哺乳類ラパマイシン標的(mTOR)経路を含む、下流のシグナル伝達経路をブロックします。 これらの経路を阻害することによって、this compoundは癌細胞の増殖を抑制し、アポトーシスを誘導します 関与する分子標的と経路には、細胞の生存と成長に不可欠なPI3K / Akt / mTORシグナル伝達軸が含まれます .

類似化合物の比較

類似化合物

This compoundの独自性

This compoundは、PI3Kのp110αサブユニットに対する高い特異性と選択性によって独自性があります。他の阻害剤とは異なり、this compoundは、他のPI3Kアイソフォームや関連するキナーゼと最小限の交差反応性を示します。 この特異性により、this compoundは、PI3K経路とそのさまざまな細胞プロセスにおける役割を研究するための貴重なツールとなっています .

類似化合物との比較

Comparison with Similar PI3K Inhibitors

Selectivity and Potency

A66’s selectivity for PI3Kα distinguishes it from other PI3K inhibitors. Key comparisons include:

Compound Target Isoform IC50 (nM) Fold Selectivity (α/β) Key Functional Outcomes
This compound PI3Kα 32 224–390 Inhibits YAP/TEAD genes, glucose uptake
TGX221 PI3Kβ 5–7 10–20 (β/α) Weak inhibition of insulin signaling
PIK74 Pan-PI3K (α-preferential) 6–80 13.3 Less selective than this compound
BYL-719 (Alpelisib) PI3Kα 5–14 >200 Higher potency than this compound; clinical use
ZSTK474 Pan-PI3K 6–37 N/A Broad activity; overcomes resistance in melanoma
  • This compound vs. TGX221 : In 3T3-L1 adipocytes, this compound inhibited insulin-stimulated Akt phosphorylation by 69%, while TGX221 (PI3Kβ inhibitor) showed only 24% inhibition. This compound also uniquely suppressed glucose uptake, highlighting PI3Kα’s dominance in insulin signaling .
  • This compound vs. BYL-719: BYL-719 has lower IC50 values (5–14 nM vs. 32 nM for this compound) but comparable selectivity.

Mechanistic Differences

Research Findings Across Disease Models

Cancer

  • Pancreatic Cancer : this compound (10 µM) abrogated GPCR-induced YAP activation, reducing CTGF and CYR61 expression by >80% .

Metabolic Studies

  • Adipocytes : this compound inhibited insulin-stimulated Akt phosphorylation by 50–69% in brown adipocytes and 3T3-L1 cells, whereas TGX221 had minimal impact .

Limitations and Contextual Variability

  • Cell Line Dependence : this compound’s efficacy varies across cell types. For example, in HepG2 hepatoma cells, PI3Kδ inhibition is required alongside this compound for robust Akt suppression .

生物活性

A66 is a selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K), a key enzyme involved in various cellular processes, including growth, proliferation, and survival. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and its potential therapeutic applications.

This compound specifically targets the p110α isoform of PI3K, which is often mutated in various cancers. The compound exhibits high selectivity, with an IC50 value of approximately 32 nM for p110α and even lower for certain oncogenic mutants such as E545K and H1047R (30 nM and 43 nM respectively) . This selectivity is crucial as it minimizes off-target effects associated with broader PI3K inhibitors.

Table 1: IC50 Values of this compound Against Different PI3K Isoforms

PI3K Isoform IC50 (nM)
p110α32
p110α E545K30
p110α H1047R43
p110γ3480

Efficacy in Cell Lines

Research shows that this compound effectively inhibits Akt phosphorylation in cell lines with mutations in the PIK3CA gene. For instance, in Rh30-Myr-p110α cells, this compound significantly reduced Akt phosphorylation at a concentration of 100 nM , while much higher concentrations were necessary to achieve similar effects in other isoforms like p110γ . This differential response underscores the compound's targeted action.

Case Study: Tumor Growth Inhibition

In vivo studies using xenograft models have demonstrated that this compound can retard tumor growth. Tumors derived from cell lines harboring PIK3CA mutations showed reduced growth when treated with this compound. Specifically, a single dose of 100 mg/kg resulted in significant decreases in phosphorylation levels of Akt and p70 S6 kinase, indicating effective inhibition of downstream signaling pathways associated with tumor growth .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals a short half-life of approximately 0.42 hours , but it achieves high peak plasma concentrations (Cmax) shortly after administration. For example, after a dose of 10 mg/kg , the Cmax reached 8247 nM within 30 minutes . Despite its rapid clearance, the area under the curve (AUC) suggests sufficient exposure to exert biological effects.

Table 2: Pharmacokinetic Parameters of this compound

Parameter Value
Half-Life0.42 h
Cmax8247 nM
AUC (0-inf)6809 nM•h

Comparative Selectivity

This compound's selectivity is notable when compared to other inhibitors like PIK-75, which lacks the same degree of specificity and inhibits multiple kinases at similar concentrations . This characteristic makes this compound a promising candidate for targeted cancer therapies where p110α mutations are prevalent.

Q & A

Basic Research Questions

Q. What experimental models are commonly used to assess A66’s efficacy as a PI3Kα inhibitor?

  • Methodological Answer : this compound’s inhibitory effects are typically evaluated using in vitro kinase assays to measure isoform-specific activity (e.g., PI3Kα vs. β/γ/δ). Cell-based models, such as cancer cell lines with hyperactivated PI3Kα pathways, are employed to monitor downstream biomarkers like phosphorylated Akt (pAkt) via Western blot or ELISA. Dose-response experiments (e.g., 1.28–4000 nM inhibitor concentrations) with preincubation periods (15 minutes) and stimulation (20 minutes) are critical for validating efficacy . In vivo studies may use xenograft models to assess tumor growth inhibition.

Q. What key structural features of this compound contribute to its selectivity for PI3Kα?

  • Methodological Answer : Molecular docking studies (e.g., using PyMOL) reveal that this compound’s carboxamide group forms hydrogen bonds with Val795 and Gln803 in the PI3Kα active site, which are essential for selectivity. Its hydrophobic interactions, such as the five-membered sulfur-containing ring, further stabilize binding. Comparative analysis with non-selective inhibitors (e.g., TGX-221) highlights the importance of these interactions .

Q. How can researchers ensure data reproducibility when testing this compound in cell-based assays?

  • Methodological Answer : Standardize experimental conditions, including cell passage number, serum concentration, and inhibitor preincubation time. Use triplicate biological replicates to account for variability, as seen in RNA-Seq studies where correlation coefficients ≥0.8 between replicates ensured reliability. Principal Component Analysis (PCA) can identify outliers or confounding variables (e.g., EGF stimulation duration) .

Advanced Research Questions

Q. How should molecular docking studies be optimized to identify PI3Kα inhibitors mimicking this compound’s pharmacophore?

  • Methodological Answer : Prioritize ligands that replicate this compound’s hydrogen-bond network with Val795 and Gln803. Use scoring functions that weigh polar interactions and hydrophobic complementarity. For example, compound 3 (a six-membered nitrogen-containing ring with halides) was identified as a potential inhibitor due to its similarity to this compound’s binding mode despite structural differences . Validate docking results with competitive binding assays or mutagenesis studies targeting these residues.

Q. What statistical methods are recommended for analyzing dose-response data in this compound treatment experiments?

  • Methodological Answer : Use nonlinear regression models (e.g., log(inhibitor) vs. response) to calculate IC50 values. Pairwise comparisons (e.g., vehicle vs. treatment) should employ Student’s t-test or ANOVA with Tukey’s post hoc test for multiple groups, as applied in pAkt level analysis (P < 0.05). Include confidence intervals and effect sizes to quantify uncertainty .

Q. How can researchers resolve contradictions in this compound’s efficacy across different PI3Kα-mutant cell lines?

  • Methodological Answer : Perform isoform-specific siRNA knockdowns to isolate PI3Kα-dependent effects. Combine transcriptomic (e.g., RNA-Seq) and proteomic profiling to identify compensatory pathways (e.g., MAPK/ERK activation). For instance, PCA in RNA-Seq datasets distinguished variance caused by PTEN KO or PIK3CA mutations, aiding in contextualizing this compound’s effects .

Q. What strategies mitigate off-target effects when using this compound in in vivo studies?

  • Methodological Answer : Conduct pharmacokinetic profiling to optimize dosing schedules and minimize systemic exposure. Use conditional knockout models to validate on-target effects. For example, in murine studies, comparing this compound-treated wild-type and PI3Kα-deficient models can isolate mechanism-specific outcomes .

Q. Data Analysis and Validation

Q. How should researchers design RNA-Seq experiments to capture this compound-induced pathway remodeling?

  • Methodological Answer : Include time-course designs (e.g., 0–24 hours post-treatment) to capture dynamic gene expression changes. Normalize data using tools like DESeq2 or edgeR, and apply pathway enrichment analysis (e.g., KEGG, GO) to identify affected biological processes. Cluster samples via PCA to distinguish treatment-specific effects from batch variability .

Q. What validation techniques confirm this compound’s specificity in blocking PI3Kα signaling?

  • Methodological Answer : Combine orthogonal assays such as:

  • Biochemical : Competitive ATP-binding assays using purified PI3K isoforms.
  • Cellular : PI3Kα-overexpressing vs. knockout cell lines treated with this compound.
  • Genetic : CRISPR-Cas9-edited cells with mutations in this compound-binding residues (e.g., Gln803Ala) .

Q. Tables for Reference

Table 1 : Key Interactions of this compound and Analogues with PI3Kα (Adapted from )

CompoundHydrogen BondsHydrophobic FeaturesSelectivity for PI3Kα
This compoundVal795, Gln8035-membered sulfur ringHigh
TGX-221NoneNon-polar tailLow
Compound 3Val795, Gln8036-membered nitrogen ringHigh (predicted)

Table 2 : Statistical Workflow for Dose-Response Experiments (Based on )

StepActionTool/Method
1Normalize pAkt signal to total proteinWestern blot/ELISA
2Fit dose-response curveGraphPad Prism (nonlinear regression)
3Compare treatment vs. controlStudent’s t-test
4Adjust for multiple comparisonsTukey’s HSD

特性

IUPAC Name

(2S)-1-N-[5-(2-tert-butyl-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-yl]pyrrolidine-1,2-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2S2/c1-9-12(10-8-25-14(20-10)17(2,3)4)26-15(19-9)21-16(24)22-7-5-6-11(22)13(18)23/h8,11H,5-7H2,1-4H3,(H2,18,23)(H,19,21,24)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPXWEPKNBHKAX-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)N2CCCC2C(=O)N)C3=CSC(=N3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)NC(=O)N2CCC[C@H]2C(=O)N)C3=CSC(=N3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80655299
Record name (2S)-N~1~-(2-tert-Butyl-4'-methyl[4,5'-bi-1,3-thiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1166227-08-2
Record name (2S)-N~1~-(2-tert-Butyl-4'-methyl[4,5'-bi-1,3-thiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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試験管内研究製品の免責事項と情報

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